molecular formula C24H27NO6S2 B405345 1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone CAS No. 331956-76-4

1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone

Cat. No.: B405345
CAS No.: 331956-76-4
M. Wt: 489.6g/mol
InChI Key: URCUFIYFILLVRT-UHFFFAOYSA-N
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Description

1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone is a complex organic compound with the molecular formula C24H27NO6S2 and a molecular weight of 489.6 g/mol. This compound is characterized by its unique structure, which includes a benzoyl group, two propylsulfonyl groups, and an indolizinyl core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone involves multiple steps, including the formation of the indolizinyl core and the subsequent attachment of the benzoyl and propylsulfonyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone include:

  • 1-[3-(4-Methoxybenzoyl)-1,2-bis(propylsulfonyl)indolizin-6-yl]ethanone
  • 1-[3-(4-Chlorobenzoyl)-1,2-bis(propylsulfonyl)indolizin-6-yl]ethanone These compounds share a similar core structure but differ in the substituents attached to the benzoyl group. The unique properties of this compound arise from the presence of the 4-methylbenzoyl group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

331956-76-4

Molecular Formula

C24H27NO6S2

Molecular Weight

489.6g/mol

IUPAC Name

1-[3-(4-methylbenzoyl)-1,2-bis(propylsulfonyl)indolizin-6-yl]ethanone

InChI

InChI=1S/C24H27NO6S2/c1-5-13-32(28,29)23-20-12-11-19(17(4)26)15-25(20)21(24(23)33(30,31)14-6-2)22(27)18-9-7-16(3)8-10-18/h7-12,15H,5-6,13-14H2,1-4H3

InChI Key

URCUFIYFILLVRT-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)C)C(=O)C

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)C)C(=O)C

Origin of Product

United States

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